1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate
Overview
Description
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate is an organic compound with the molecular formula C9H12F3NO5 It is a derivative of malonic acid, where the hydrogen atoms are substituted with diethyl and trifluoroacetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate can be synthesized through a multi-step process involving the following key steps:
Formation of Diethyl Malonate: Diethyl malonate is prepared by the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of Trifluoroacetamido Group: The trifluoroacetamido group is introduced by reacting diethyl malonate with trifluoroacetic anhydride and ammonia. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of malonic acid with ethanol using continuous flow reactors.
Automated Reaction Systems:
High-Throughput Purification: Use of industrial-scale purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Substitution Reactions: The trifluoroacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Produces diethyl malonate and trifluoroacetamide.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound, respectively.
Scientific Research Applications
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Molecular Targets: Potential targets include enzymes such as proteases and kinases, which play critical roles in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate, used in organic synthesis.
Trifluoroacetamide: Another related compound, known for its use in the synthesis of trifluoroacetyl derivatives.
1,3-Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)propanedioate: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of both diethyl and trifluoroacetamido groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
diethyl 2-[(2,2,2-trifluoroacetyl)amino]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKULJLHFWHSYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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